molecular formula C13H19BrO2 B2958931 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid CAS No. 1081-88-5

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid

Cat. No. B2958931
CAS RN: 1081-88-5
M. Wt: 287.197
InChI Key: GRZLSJBTOLRGFW-UHFFFAOYSA-N
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Description

The compound “3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid” likely contains an adamantane structure, which is a type of diamondoid and consists of three connected cyclohexane rings arranged in the “armchair” conformation . It also has a bromomethyl group attached, which is a carbon atom bonded to a bromine atom and a hydrogen atom, and a carboxylic acid group, which consists of a carbonyl (C=O) and a hydroxyl (OH) group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the adamantane structure, the introduction of the methyl group, and the attachment of the bromomethyl and carboxylic acid groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the three-dimensional adamantane core, with the various functional groups attached at the specified positions. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .


Chemical Reactions Analysis

The bromomethyl group in the compound could potentially undergo various reactions, such as nucleophilic substitution or elimination. The carboxylic acid group could participate in reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents. The bromine atom could potentially make the compound denser than similar compounds without halogens .

Scientific Research Applications

Synthesis and Derivative Formation : The compound 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid plays a significant role in the synthesis of optically active adamantane derivatives. For instance, enantiomerically pure methyl 3-fluoro-5-methyladamantane-1-carboxylate, a closely related compound, was obtained from methyladamantane-1-carboxylate through a series of steps, leading to the preparation of new optically active adamantane compounds by substituting a fluorine atom with a phenyl group. This process demonstrates the utility of such adamantane derivatives in synthesizing optically active compounds, which are valuable in various scientific and pharmaceutical applications (Aoyama & Hara, 2013).

Fluorescence Derivatization : The related compound 3-Bromomethyl-6,7-dimethoxy-1-methyl-2(1H)-quinoxalinone has been identified as a selective and highly sensitive fluorescence derivatization reagent for carboxylic acids in high-performance liquid chromatography. This implies that derivatives of 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid could potentially be used as fluorescence derivatization reagents, highlighting their importance in analytical chemistry for the sensitive detection of carboxylic acids (Yamaguchi et al., 1985).

Chemical Transformations and Stereochemistry : The compound has potential applications in chemical transformations and stereochemistry, as demonstrated by studies on related adamantane derivatives. For example, (R)-5-Bromo-6-(bromomethyl)-2-(tert-butyl)-2H,4H-1,3-dioxin-4-one derived from (R)-3-hydroxybutanoic acid was used for substitutions and chain elongations, leading to enantiomerically pure β-hydroxy-acid derivatives. This showcases the compound's utility in precise chemical transformations and the production of stereochemically pure substances, which are crucial in the synthesis of bioactive molecules and pharmaceuticals (Noda & Seebach, 1987).

Structural Elucidation : Halogenated carboxylic acids, similar to 3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid, have been subjects of structural elucidation studies to understand their solid-state interactions, hydrogen bonding motifs, and preferred conformations. Such studies contribute to the broader knowledge of adamantane derivatives' chemical behavior and physical properties, facilitating their application in material science and molecular engineering (Seidel et al., 2020).

Safety And Hazards

As with any chemical compound, handling “3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid” would require appropriate safety measures. The specific safety and hazard information would depend on various factors such as the compound’s reactivity, toxicity, and physical properties .

Future Directions

The future research directions involving this compound could be numerous, depending on its properties and potential applications. It could be studied for its reactivity, used as a building block for synthesizing more complex molecules, or investigated for potential biological activity .

properties

IUPAC Name

3-(bromomethyl)-5-methyladamantane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrO2/c1-11-2-9-3-12(5-11,8-14)7-13(4-9,6-11)10(15)16/h9H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRZLSJBTOLRGFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC3CC(C1)(CC(C3)(C2)C(=O)O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-5-methyladamantane-1-carboxylic acid

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